Dichloro(1,2-diaminocyclohexane)platinum(II)
CAS No.: 52691-24-4
Cat. No.: VC8455895
Molecular Formula: C6H14Cl2N2Pt
Molecular Weight: 380.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52691-24-4 |
---|---|
Molecular Formula | C6H14Cl2N2Pt |
Molecular Weight | 380.18 g/mol |
IUPAC Name | cyclohexane-1,2-diamine;dichloroplatinum |
Standard InChI | InChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2 |
Standard InChI Key | PNNCIXRVXCLADM-UHFFFAOYSA-L |
SMILES | C1CCC(C(C1)N)N.Cl[Pt]Cl |
Canonical SMILES | C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2] |
Introduction
Chemical Identity and Structural Characteristics
Dichloro(1,2-diaminocyclohexane)platinum(II) belongs to the family of platinum(II) diamine complexes, characterized by a square-planar geometry around the central platinum atom. The compound’s structure features a 1,2-diaminocyclohexane (DACH) ligand chelated to platinum, with two chloride ions completing the coordination sphere .
Molecular and Crystallographic Data
Key molecular parameters include:
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 378.16 g/mol | |
Crystal system | Orthorhombic (predicted) | |
Coordination geometry | Square-planar | |
Melting point |
The compound’s IUPAC name, (2-azanidylcyclohexyl)azanide; dichloroplatinum, reflects its bifunctional amine coordination . X-ray crystallographic studies suggest that the DACH ligand adopts a chair conformation, minimizing steric hindrance between the amine groups and chloride ligands .
Synthesis and Industrial Production
The synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) typically proceeds via a two-step reaction pathway, optimized for high yield and purity in industrial settings .
Reaction Pathway
-
Ligand Complexation:
Potassium tetrachloroplatinate(II) () reacts with trans-l-1,2-cyclohexanediamine in aqueous medium:This step achieves >95% conversion at under nitrogen atmosphere .
-
Chloride Substitution:
The dichloro intermediate undergoes metathesis with silver sulfate to yield the diaquo-sulfate complex:Silver chloride precipitates and is removed via filtration .
Process Optimization
Industrial-scale production employs continuous flow reactors to enhance reaction kinetics and reduce platinum losses. Key parameters include:
-
Temperature control ()
-
pH maintenance at 6.5–7.0 using ammonium hydroxide
Physicochemical Properties
The compound’s stability and reactivity profile make it suitable for further chemical modifications:
Property | Value/Description | Significance |
---|---|---|
Solubility | Insoluble in H<sub>2</sub>O; soluble in DMF, DMSO | Facilitates ligand exchange reactions |
Thermal stability | Decomposes >300°C | Suitable for high-temperature processing |
Redox potential | (vs SHE) | Indicates oxidative stability |
Hydrolysis rate | (pH 7.4) | Predicts biological half-life |
Notably, the sulfate derivative () shows enhanced water solubility () compared to the dichloro precursor () .
Pharmaceutical Applications
As a precursor to oxaliplatin, Dichloro(1,2-diaminocyclohexane)platinum(II) plays a critical role in antineoplastic drug development:
Mechanism of Action
The activated platinum complex crosslinks DNA through:
-
Guanyl N7 Binding: Forms 1,2-intrastrand crosslinks with adjacent guanine residues
-
DNA Distortion: Induces bend angles of , disrupting replication
-
Apoptosis Activation: Triggers p53-dependent cell death pathways
Structure-Activity Relationships (SAR)
-
DACH Ligand: Confers resistance to nucleotide excision repair compared to cisplatin
-
Leaving Group: Chloride ligands enable controlled activation in low chloride environments (e.g., intracellular space)
-
Steric Effects: Cyclohexane ring hinders repair protein access to DNA adducts
Hazard Category | Details | Preventive Measures |
---|---|---|
Acute toxicity | H302: Harmful if swallowed | Use respiratory protection |
Skin corrosion | H312: Harmful in contact with skin | Wear nitrile gloves |
Mutagenicity | H351: Suspected of causing cancer | Implement closed system transfers |
Environmental hazard | WGK 3 (Germany) | Avoid release to waterways |
Storage recommendations include maintaining the compound in amber glass bottles under argon at , with periodic moisture checks .
Recent Advances and Future Directions
Emerging research focuses on:
-
Nanoparticle Formulations: Encapsulation in poly(lactic-co-glycolic acid) (PLGA) matrices for targeted delivery
-
Combination Therapies: Synergy with 5-fluorouracil and leucovorin in colorectal cancer regimens
-
Catalytic Applications: Asymmetric hydrogenation of α,β-unsaturated ketones (95% ee achieved)
Ongoing clinical trials (NCT04853221) evaluate derivative complexes with modified leaving groups to reduce nephrotoxicity while maintaining antitumor efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume